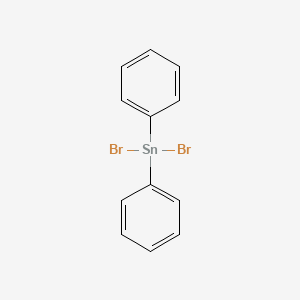
Stannane, dibromodiphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, dibromodiphenyl- is an organotin compound characterized by the presence of tin (Sn) bonded to two bromine (Br) atoms and two phenyl (C6H5) groups. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and industrial processes. The unique properties of stannane, dibromodiphenyl- make it a valuable reagent in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Stannane, dibromodiphenyl- can be synthesized through several methods, including:
Direct Stannylation: This involves the reaction of diphenylstannane with bromine under controlled conditions to yield stannane, dibromodiphenyl-. The reaction typically requires an inert atmosphere and a solvent such as tetrahydrofuran (THF).
Grignard Reagent Method: Another approach involves the reaction of diphenylmagnesium bromide with tin(IV) chloride (SnCl4) to form stannane, dibromodiphenyl-. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods: Industrial production of stannane, dibromodiphenyl- often involves large-scale reactions using the Grignard reagent method due to its efficiency and scalability. The reaction conditions are optimized to ensure high purity and yield of the final product.
Types of Reactions:
Oxidation: Stannane, dibromodiphenyl- can undergo oxidation reactions to form tin oxides. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert stannane, dibromodiphenyl- to its corresponding stannane derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The bromine atoms in stannane, dibromodiphenyl- can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) are often employed.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3)
Major Products:
Oxidation: Tin oxides (e.g., SnO2)
Reduction: Stannane derivatives
Substitution: Substituted stannane compounds
Aplicaciones Científicas De Investigación
Stannane, dibromodiphenyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the preparation of other organotin compounds.
Biology: Organotin compounds, including stannane, dibromodiphenyl-, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds in medicine, including their use as anticancer agents.
Industry: Stannane, dibromodiphenyl- is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of stannane, dibromodiphenyl- involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with different ligands, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Stannane (SnH4): A simpler organotin compound with hydrogen atoms instead of bromine and phenyl groups.
Tributyltin Hydride (Bu3SnH): Another organotin compound with three butyl groups attached to the tin atom.
Trimethyltin Chloride (Me3SnCl): An organotin compound with three methyl groups and one chlorine atom attached to the tin atom.
Uniqueness: Stannane, dibromodiphenyl- is unique due to the presence of both bromine and phenyl groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in specific organic synthesis reactions and industrial applications.
Propiedades
Número CAS |
4713-59-1 |
|---|---|
Fórmula molecular |
C12H10Br2Sn |
Peso molecular |
432.72 g/mol |
Nombre IUPAC |
dibromo(diphenyl)stannane |
InChI |
InChI=1S/2C6H5.2BrH.Sn/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |
Clave InChI |
ALOQGPVOAWHHLG-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one](/img/structure/B14738078.png)
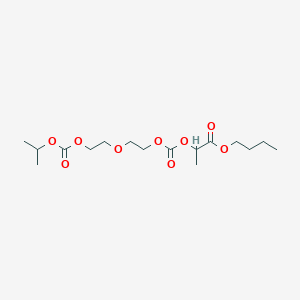
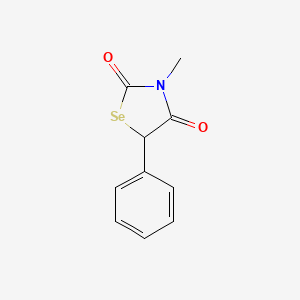
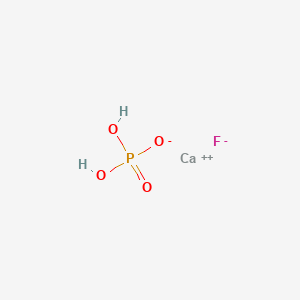
![Acetamide, N-[4-(2-nitrophenoxy)phenyl]-](/img/structure/B14738112.png)
![[16-(Aziridin-1-ylmethyl)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14738120.png)
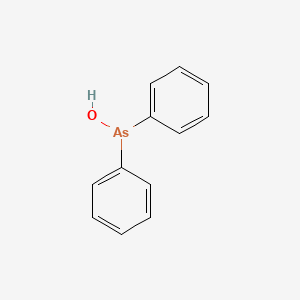

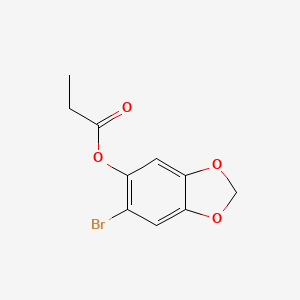
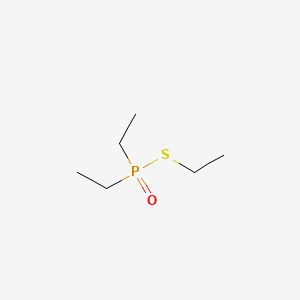
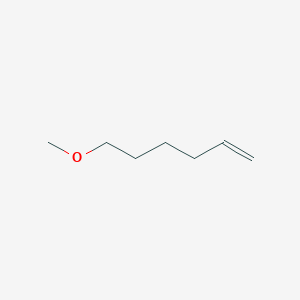
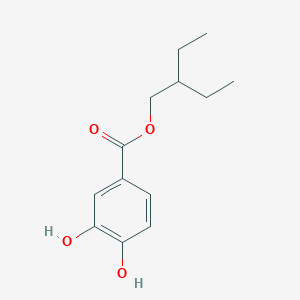
![N-[(Furan-2-YL)methyl]-3-methyl-2H-pyrazolo[4,3-D]pyrimidin-7-amine](/img/structure/B14738151.png)
![1,5,7,11-Tetrathia-6-stannaspiro[5.5]undecane](/img/structure/B14738176.png)
